

Application Notes & Protocols for the Structural Analysis of Desertomycin using NMR Spectroscopy

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Compound of Interest

Compound Name: *Desertomycin B*

Cat. No.: B15622745

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Desertomycins are a family of macrolide antibiotics known for their broad-spectrum antimicrobial and potential antitumor activities.^{[1][2]} Elucidating the complex structure of these natural products is crucial for understanding their mechanism of action, optimizing their biological activity through medicinal chemistry efforts, and enabling their synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of Desertomycin and its analogues in solution.^{[3][4]} This document provides detailed application notes and standardized protocols for the structural analysis of Desertomycin using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Application Notes

The structural elucidation of a novel Desertomycin analogue, like any complex natural product, is a systematic process. It begins with the determination of the molecular formula, typically by

high-resolution mass spectrometry (HRMS), followed by a comprehensive analysis of various NMR spectra to piece together the molecular puzzle.[1][5]

1. Establishing the Carbon Skeleton and Proton Environments (1D NMR)

- ^1H NMR (Proton NMR): The ^1H NMR spectrum provides the initial overview of the proton environment in the molecule. For Desertomycins, this spectrum reveals distinct regions corresponding to olefinic protons, oxymethines, aliphatic methines and methylenes, and methyl groups.[5][6] The integration of the signals gives the relative number of protons in each environment.
- ^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). In Desertomycins, this helps identify carbons of the polyketide backbone, the sugar moiety, and any other functional groups.[5][6]

2. Assembling the Molecular Fragments (2D NMR)

- COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for establishing proton-proton (^1H - ^1H) coupling networks. By identifying cross-peaks between coupled protons, it is possible to trace out the spin systems within the molecule, such as the long polyketide chains present in Desertomycins.[6][7] For example, correlations observed in the COSY spectrum of Desertomycin G allowed for the establishment of sequences from C-3 to C-19 and from C-21 to C-46.[6]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the ^{13}C chemical shifts based on the more easily assigned ^1H spectrum.[6][7]
- HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the fragments identified by COSY. It reveals correlations between protons and carbons that are two or three bonds away (^2JCH and ^3JCH). These long-range correlations are used to link different spin systems across quaternary carbons, ester linkages, and glycosidic bonds.[6][7] For instance, in Desertomycin G, HMBC correlations from the

anomeric proton H-1' to C-22 and from H-22 to C-1' confirmed the attachment point of the sugar moiety to the macrolactone ring.[6]

- HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This technique is particularly useful for identifying all protons within a spin system that are coupled to a specific carbon-proton pair. It provides both direct one-bond C-H correlation and multi-bond H-H correlation information within a spin system, which is a valuable tool for structural elucidation and chemical fingerprinting of complex molecules like Desertomycins.[8]

3. Determining the Relative Stereochemistry (NOESY/ROESY)

- NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. [9][10] The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry of the stereogenic centers along the macrolide ring and the sugar moiety.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the size range of Desertomycins, which may have a correlation time close to the point where the NOE is zero, ROESY can be a more effective alternative to NOESY for observing through-space correlations.

The combination of these NMR techniques allows for the unambiguous determination of the planar structure and the relative stereochemistry of Desertomycin analogues.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR data for Desertomycin G and Desertomycin H, as reported in the literature. This structured presentation allows for easy comparison and serves as a reference for the characterization of new analogues.

Table 1: ^1H and ^{13}C NMR Data for Desertomycin G in CD_3OD [6]

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
1	168.0	
2	35.8	2.51, m
3	70.1	4.01, m
4	131.2	5.68, dd, 15.5, 6.5
5	130.1	5.51, dd, 15.5, 7.0
6	38.9	2.29, m
7	69.8	3.65, m
...
46	40.8	2.93, m
1'	102.5	4.85, d, 8.0
...

(Note: The table is abridged for brevity. The full dataset can be found in the cited reference.)

Table 2: 1 H and 13 C NMR Data for Desertomycin H in CD₃OD[[11](#)]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	169.1	
2	35.5	2.45, m
3	70.5	3.98, m
4	131.5	5.65, dd, 15.4, 6.8
5	130.4	5.48, dd, 15.4, 7.2
6	39.2	2.25, m
7	70.1	3.61, m
...
46	40.2	3.15, m
46-NHCOCH ₃	173.2	
46-NHCOCH ₃	22.6	1.92, s
1'	102.8	4.83, d, 7.9
...

(Note: The table is abridged for brevity. The full dataset can be found in the cited reference.)

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structural analysis of Desertomycin. Instrument-specific parameters should be optimized for the available spectrometer and the specific sample.

1. Sample Preparation

- Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common solvents for macrolides.^{[5][11]} The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH₂).

- Concentration: Dissolve 5-10 mg of the purified Desertomycin analogue in 0.5-0.6 mL of the deuterated solvent. For ^{13}C NMR and some 2D experiments, a higher concentration (15-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[12]
- Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy

- ^1H NMR:
 - Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
 - Acquisition Parameters:
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal (CD_3OD : δH 3.31 ppm).
- ^{13}C NMR:
 - Spectrometer: 125 MHz or higher.
 - Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Acquisition Parameters:

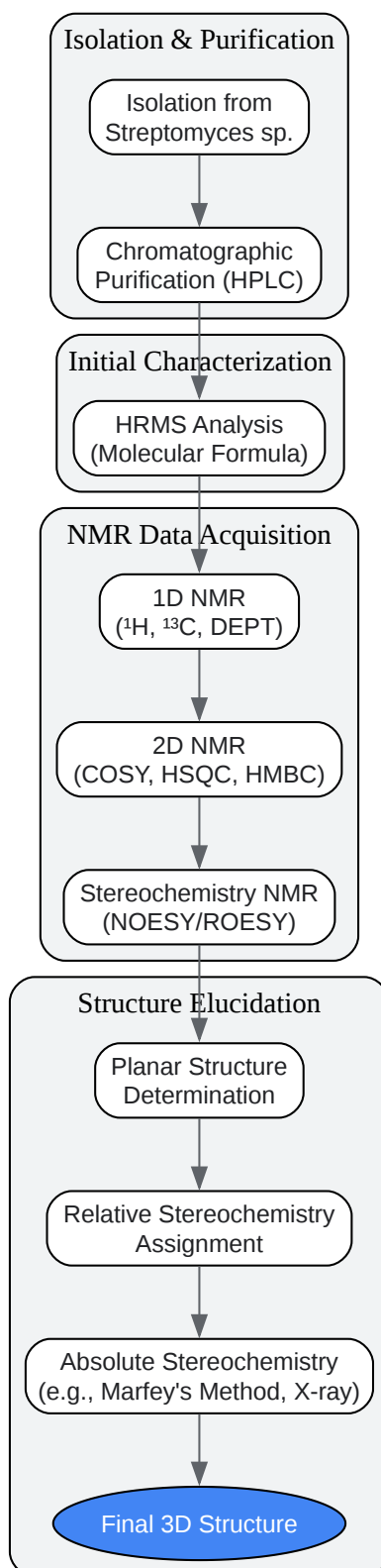
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024-4096 or more, as ^{13}C has low natural abundance.
- Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CD_3OD : δC 49.0 ppm).

3. 2D NMR Spectroscopy

- gCOSY (gradient-selected COSY):
 - Pulse Sequence:cosygpmfzf.
 - Parameters:
 - Acquire 2048 data points in F2 and 256-512 increments in F1.
 - Set spectral widths in both dimensions to be the same as the ^1H spectrum.
 - Number of Scans per Increment: 4-8.
 - Processing: Apply a sine-squared window function in both dimensions and perform a complex Fourier transform.
- gHSQC (gradient-selected HSQC):
 - Pulse Sequence:hsqcedetgpsisp2.2.
 - Parameters:
 - Set the ^1H spectral width in F2 and the ^{13}C spectral width in F1.
 - Set the one-bond coupling constant (^1JCH) to an average value of 145 Hz.

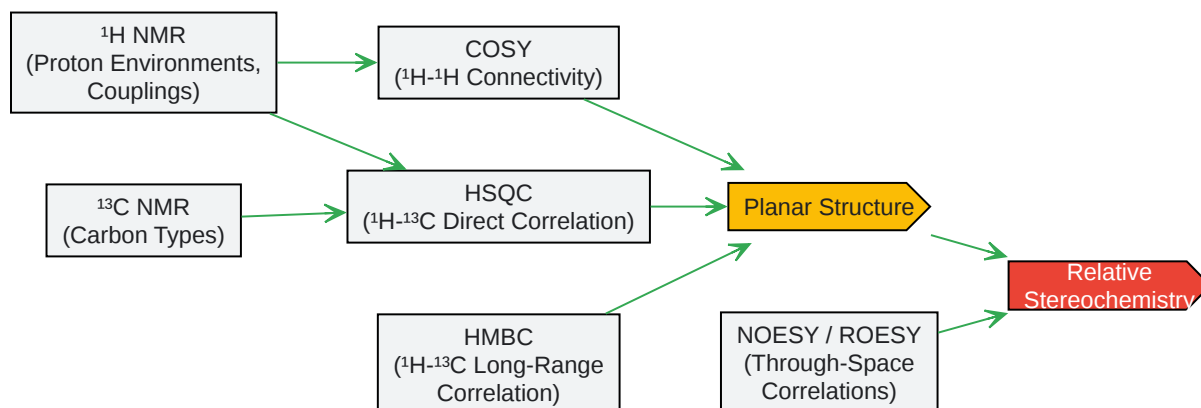
- Acquire 2048 data points in F2 and 256-512 increments in F1.
- Number of Scans per Increment: 8-16.
- Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
- gHMBC (gradient-selected HMBC):
 - Pulse Sequence:hmbcgplpndqf.
 - Parameters:
 - Set the long-range coupling constant to an optimized value, typically between 6-10 Hz.
 - Acquire 2048 data points in F2 and 256-512 increments in F1.
 - Number of Scans per Increment: 16-64.
 - Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
- NOESY:
 - Pulse Sequence:noesygpqh.
 - Parameters:
 - Set the mixing time (d8) to a range of values (e.g., 300-800 ms) to find the optimal value for the molecule's size and tumbling rate.
 - Acquire 2048 data points in F2 and 256-512 increments in F1.
 - Number of Scans per Increment: 8-16.
 - Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Visualizations



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Caption: Workflow for the structural elucidation of Desertomycin.



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Caption: Logical relationships of NMR experiments in structural analysis.

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